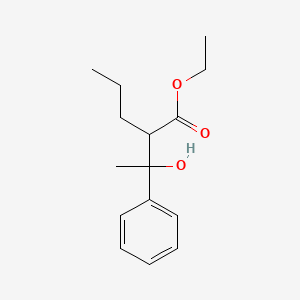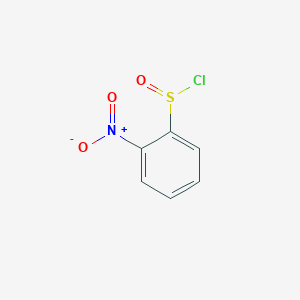
(S)-Methyl2-amino-3-(2-iodophenyl)propanoatehydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-Methyl 2-amino-3-(2-iodophenyl)propanoate hydrochloride is a chemical compound with significant interest in various scientific fields. This compound is characterized by the presence of an iodine atom attached to a phenyl ring, an amino group, and a methyl ester group. Its unique structure makes it a valuable subject for research in chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Methyl 2-amino-3-(2-iodophenyl)propanoate hydrochloride typically involves several steps. One common method includes the iodination of a phenyl ring, followed by the introduction of an amino group and the formation of a methyl ester. The reaction conditions often require the use of specific reagents and catalysts to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of automated reactors, precise temperature control, and high-purity reagents to ensure consistent quality.
化学反応の分析
Types of Reactions
(S)-Methyl 2-amino-3-(2-iodophenyl)propanoate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The iodine atom can be substituted with other groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like sodium iodide in acetone can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
科学的研究の応用
(S)-Methyl 2-amino-3-(2-iodophenyl)propanoate hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and protein binding.
Medicine: Research into its potential therapeutic effects and mechanisms of action is ongoing.
Industry: It may be used in the development of new materials or as a reagent in various industrial processes.
作用機序
The mechanism of action of (S)-Methyl 2-amino-3-(2-iodophenyl)propanoate hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets and altering their activity.
類似化合物との比較
Similar Compounds
- Methyl 2-amino-3-(2-bromophenyl)propanoate hydrochloride
- Methyl 2-amino-3-(2-chlorophenyl)propanoate hydrochloride
- Methyl 2-amino-3-(2-fluorophenyl)propanoate hydrochloride
Uniqueness
The presence of the iodine atom in (S)-Methyl 2-amino-3-(2-iodophenyl)propanoate hydrochloride distinguishes it from similar compounds. This iodine atom can significantly influence the compound’s reactivity, binding affinity, and overall chemical behavior, making it unique and valuable for specific applications.
特性
分子式 |
C10H13ClINO2 |
|---|---|
分子量 |
341.57 g/mol |
IUPAC名 |
methyl (2S)-2-amino-3-(2-iodophenyl)propanoate;hydrochloride |
InChI |
InChI=1S/C10H12INO2.ClH/c1-14-10(13)9(12)6-7-4-2-3-5-8(7)11;/h2-5,9H,6,12H2,1H3;1H/t9-;/m0./s1 |
InChIキー |
JPFIHGHMHOTIMO-FVGYRXGTSA-N |
異性体SMILES |
COC(=O)[C@H](CC1=CC=CC=C1I)N.Cl |
正規SMILES |
COC(=O)C(CC1=CC=CC=C1I)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![tert-butyl N-methyl-N-[2-(methylsulfanyl)ethyl]carbamate](/img/structure/B8431035.png)

![(3-Bromo-imidazo[1,2-b]pyridazin-6-yl)-(tetrahydropyran-4-yl)-amine](/img/structure/B8431043.png)
![Ethyl-6-bromo-2-(1-methyl-1H-pyrazol-4-yl)-1H-pyrrolo[3,2-c]pyridine-1-carboxylate](/img/structure/B8431049.png)







![(S)-4-(3-((R)-1-(4-amino-3-methyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-chloro-2-ethoxy-6-fluorophenyl)pyrrolidin-2-one](/img/structure/B8431122.png)

![{5-chloro-2-[2-(hydroxymethyl)-1H-imidazol-1-yl]phenyl}(phenyl)methanone](/img/structure/B8431136.png)
